(2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the phenoxy group: This step often involves a nucleophilic substitution reaction where a phenol derivative reacts with a suitable leaving group on the pyrido[1,2-a]pyrimidine core.
Attachment of the piperidine-1-carbonyl group: This can be done through an amide coupling reaction using a piperidine derivative and a carboxylic acid or ester precursor.
Formation of the prop-2-enenitrile moiety: This step typically involves a condensation reaction between an aldehyde or ketone and a nitrile precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE: can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE:
Mechanism of Action
The mechanism by which (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
DNA/RNA Interactions: The compound may bind to nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
(2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE: can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and applications.
Phenoxy-substituted compounds:
Piperidine-containing compounds: These compounds feature a piperidine ring, which can influence their pharmacokinetic properties and therapeutic potential.
By comparing these compounds, researchers can identify the unique features and advantages of (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE , such as its specific biological activity or chemical reactivity.
Properties
Molecular Formula |
C24H22N4O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(E)-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)-2-(piperidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C24H22N4O3/c1-17-9-8-14-28-21(17)26-22(31-19-10-4-2-5-11-19)20(24(28)30)15-18(16-25)23(29)27-12-6-3-7-13-27/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3/b18-15+ |
InChI Key |
NTWXJUPMISYJLK-OBGWFSINSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)N3CCCCC3)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)N3CCCCC3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.